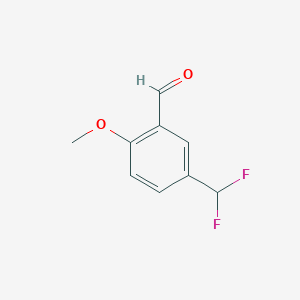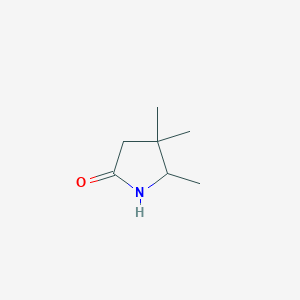![molecular formula C10H12ClN3S B1465994 5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol CAS No. 1089330-82-4](/img/structure/B1465994.png)
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol
Descripción general
Descripción
“5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” is a heterocyclic compound . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases in the human body .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process includes the preparation of the starting triazoles from commercially available precursors, as well as their conversion to the desired derivative .Molecular Structure Analysis
The molecular structure of “this compound” is complex and unique . It contains two carbon and three nitrogen atoms, which are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions of “this compound” are diverse and versatile . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are unique . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Triazole derivatives, including those related to "5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol," are of significant interest in synthetic chemistry due to their potential applications in various fields. For example, Nikpour and Motamedi (2015) reported on convenient access to triazolo-thiadiazol-ium and triazolo-triazol-ium salts, showcasing the versatility of triazole compounds in synthesizing heterocyclic structures with potential utility in pharmaceuticals and materials science (Nikpour & Motamedi, 2015).
Biological Activities
The triazole core, often found in compounds like "this compound," is known for its biological activities. Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, testing them for antioxidant and urease inhibition activities. This study highlights the potential of triazole compounds in developing new therapeutic agents (Khan et al., 2010).
Antimicrobial Activities
Ghattas et al. (2016) explored the synthesis of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and their antibacterial activities. Such studies underline the importance of triazole derivatives in the search for new antimicrobial agents (Ghattas et al., 2016).
Antiviral and Antitumoral Activities
Jilloju et al. (2021) discovered triazolo-thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activities. This research emphasizes the potential of triazole compounds in addressing viral diseases and cancer (Jilloju et al., 2021).
Direcciones Futuras
The future directions of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” research are promising . In silico design, carried out using the enzyme NDM-1 in the first instance, guided the selection of possible modulations at the benzylidene ring and at the 5-position of the triazole ring .
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the function of the target, which can result in a therapeutic effect.
Biochemical Pathways
1,2,4-triazoles are known to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Given the biological activities associated with 1,2,4-triazoles, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses and functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also affects the expression of genes involved in cell proliferation, differentiation, and survival. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The binding of this compound to enzymes can result in the inhibition or activation of their catalytic activity, thereby influencing various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. The degradation products of this compound may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux of this compound can influence the levels of other metabolites in the cell, affecting overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH and FAD, which are essential for various enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, involving transporters such as ABC transporters and solute carrier proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2,4-dimethyl-3H-1,2,4-triazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6,10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMVNHMAUEKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(N=C1C2=CC=C(C=C2)Cl)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)




![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)

![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)






